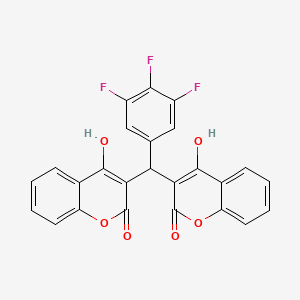

3,3'-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one)

Description

3,3'-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) is a bis-coumarin derivative synthesized via the condensation of 4-hydroxycoumarin with 3,4,5-trifluorobenzaldehyde. Key physicochemical properties include a melting point of 230–231°C, IR absorption bands at 3446 cm⁻¹ (O–H stretch) and 1675 cm⁻¹ (C=O stretch), and NMR signals confirming its dimeric coumarin structure . High-resolution mass spectrometry (HRMS) validated its molecular formula (C₂₅H₁₃F₃O₆), with a sodium adduct observed at m/z 489.0533 . Notably, this compound demonstrates anticancer activity, inhibiting lung cancer cell proliferation and migration in vitro .

Properties

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(3,4,5-trifluorophenyl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H13F3O6/c26-14-9-11(10-15(27)21(14)28)18(19-22(29)12-5-1-3-7-16(12)33-24(19)31)20-23(30)13-6-2-4-8-17(13)34-25(20)32/h1-10,18,29-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLZNNUNTQKWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC(=C(C(=C3)F)F)F)C4=C(C5=CC=CC=C5OC4=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H13F3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) typically involves the condensation of 3,4,5-trifluorobenzaldehyde with 4-hydroxy-2H-1-benzopyran-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzopyran-2-one derivatives.

Scientific Research Applications

3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential cytostatic effects on cancer cell proliferation.

Medicine: Explored for its antiproliferative activity and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the expression of matrix metalloproteinases-2 and matrix metalloproteinases-9, which are involved in cancer cell migration and invasion . The compound’s effects are mediated through various signaling pathways, including those related to cell proliferation and apoptosis .

Comparison with Similar Compounds

3,3′-(4-Chlorophenylmethylene)bis(4-hydroxy-2H-1-benzopyran-2-one)

Dicoumarol (3,3′-Methylenebis[4-hydroxycoumarin])

3,3′-(2,3,4-Trimethoxyphenylmethylene)bis(4-hydroxycoumarin)

Lanthanide Complexes (e.g., Tb(III) Complexes)

- Substituent : Benzylidene-bis-coumarin with hydroxyl or nitro groups.

- Key Properties : Enhanced optical properties (e.g., excited-state lifetime up to 761 μs in PMMA matrices) .

- Applications : Luminescent materials for optoelectronics and sensors .

Physicochemical and Pharmacokinetic Profiles

Substituent Impact on Activity

- Chlorine (4-Chloro) : Improves anticoagulant efficacy by stabilizing interactions with blood coagulation factors .

- Methoxy Groups : Reduce bioactivity due to steric hindrance but improve crystallinity for structural studies .

- Hydroxyl/Nitro Groups (Ln complexes) : Facilitate metal coordination, critical for luminescence .

Biological Activity

The compound 3,3'-(3,4,5-Trifluorobenzylidene)bis(4-hydroxy-2H-1-benzopyran-2-one) , commonly referred to as a derivative of coumarin , has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 480.4 g/mol. The presence of trifluoromethyl groups in the benzylidene moiety significantly influences its biological activity and solubility characteristics.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-2H-1-benzopyran-2-one derivatives and 3,4,5-trifluorobenzaldehyde . The reaction conditions often include reflux in organic solvents such as ethanol or methanol under acidic or basic catalysis.

Antioxidant Activity

Studies have indicated that derivatives of coumarin exhibit significant antioxidant properties. The compound's ability to scavenge free radicals has been assessed using various assays such as DPPH and ABTS. Results suggest that the trifluoromethyl group enhances the electron-donating ability of the molecule, thereby increasing its antioxidant capacity .

Antimicrobial Activity

In vitro evaluations have shown that this compound possesses antimicrobial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL, indicating moderate activity compared to standard antibiotics .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. Notably, it was found to inhibit urease activity with an IC50 value comparable to that of standard urease inhibitors. This suggests potential applications in the treatment of infections caused by urease-producing bacteria .

The biological mechanisms underlying the activities of this compound are multifaceted:

- Antioxidant Mechanism : The presence of hydroxyl groups facilitates electron transfer, allowing the compound to neutralize reactive oxygen species (ROS).

- Enzyme Inhibition : Molecular docking studies have revealed that the trifluorobenzylidene moiety interacts favorably with active sites on target enzymes, thereby inhibiting their function.

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.